molecular formula C18H15FO4 B13026623 Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate

Cat. No.: B13026623
M. Wt: 314.3 g/mol
InChI Key: RDSYQPWQWLBLND-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The proton NMR spectrum of this compound reveals distinct signals corresponding to its unique substituents:

  • Aromatic protons : A multiplet integrating for four protons at δ 7.32–7.45 ppm corresponds to the 3-fluorobenzyl group, while a singlet at δ 6.85 ppm (2H) arises from the symmetrically substituted benzoate ring.
  • Methoxy group : A sharp singlet at δ 3.87 ppm (3H) confirms the presence of the -OCH₃ group.
  • Propargyl group : The terminal alkyne proton appears as a triplet at δ 2.51 ppm (1H, J = 2.4 Hz), coupled to the adjacent methylene group, which resonates as a doublet at δ 4.83 ppm (2H).

Carbon-13 NMR data further corroborate the structure, with signals at δ 167.2 ppm (ester carbonyl), δ 152.1 ppm (aryl-OCH₃), and δ 123.5 ppm (C≡C).

Fourier-Transform Infrared (FT-IR) Spectral Profiling

FT-IR analysis (8,300–350 cm⁻¹) identifies key functional groups:

  • A strong absorption band at 1,725 cm⁻¹ corresponds to the ester carbonyl (C=O) stretch.
  • Aromatic C-H bending vibrations appear at 1,580 and 1,490 cm⁻¹, while the C-O-C asymmetric stretch of the ether and ester groups is observed at 1,240 cm⁻¹.
  • The propargyl C≡C bond exhibits a weak but distinct stretch at 2,120 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry reveals a molecular ion peak at m/z 314.31 ([M]⁺), consistent with the molecular formula C₁₈H₁₅FO₄. Major fragmentation pathways include:

  • Loss of the propargyl group (C₃H₃O₂, m/z 57), yielding a fragment at m/z 257.
  • Cleavage of the benzyl ether bond, producing ions at m/z 121 (C₇H₅F⁺) and m/z 193 (C₁₁H₁₃O₃⁺).

X-ray Crystallographic Studies

While single-crystal X-ray diffraction data for this specific compound are not publicly available, analogous benzoate esters crystallize in orthorhombic systems with space group P2₁2₁2₁. Predicted unit cell parameters (derived from DFT calculations) include a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, and α = β = γ = 90°. The crystal packing is likely stabilized by C-H···O hydrogen bonds between the methoxy oxygen and aromatic protons of adjacent molecules.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT calculations at the B3LYP/6-31G(d) level optimize the molecular geometry, revealing bond lengths of 1.39 Å for the aromatic C-C bonds and 1.21 Å for the ester C=O bond. The dihedral angle between the benzoate and 3-fluorobenzyl groups is 85.7°, indicating near-orthogonal orientation to minimize steric clashes.

Molecular Orbital Analysis

HOMO-LUMO analysis shows electron density localized over the aromatic rings and ester group (HOMO at -6.2 eV), while the LUMO (-1.8 eV) resides primarily on the propargyl moiety. This electronic distribution suggests susceptibility to electrophilic aromatic substitution at the methoxy-substituted ring and nucleophilic attack at the alkyne terminus.

Properties

Molecular Formula

C18H15FO4

Molecular Weight

314.3 g/mol

IUPAC Name

prop-2-ynyl 4-[(3-fluorophenyl)methoxy]-3-methoxybenzoate

InChI

InChI=1S/C18H15FO4/c1-3-9-22-18(20)14-7-8-16(17(11-14)21-2)23-12-13-5-4-6-15(19)10-13/h1,4-8,10-11H,9,12H2,2H3

InChI Key

RDSYQPWQWLBLND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OCC#C)OCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate typically involves the esterification of 4-((3-fluorobenzyl)oxy)-3-methoxybenzoic acid with propargyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate has been investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

  • Antitumor Activity : Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving cellular uptake and efficacy in targeting tumor cells .
  • Anti-inflammatory Properties : Research has shown that compounds with similar structures can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory activity. This could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Materials Science

The compound's unique properties make it suitable for use in advanced materials:

  • Polymer Synthesis : As a reactive monomer, it can be incorporated into polymer matrices to create materials with specific mechanical and thermal properties. Its incorporation into polymeric systems can enhance durability and resistance to environmental factors .
  • Coatings and Adhesives : The chemical structure allows for the development of coatings that exhibit improved adhesion and resistance to solvents. These properties are particularly valuable in industrial applications where durability is critical .

Agricultural Chemistry

In agricultural settings, compounds like this compound can serve as:

  • Pesticides : The compound's bioactivity suggests potential use as a pesticide or herbicide. Its ability to interfere with biological processes in pests could lead to effective pest management solutions .
  • Plant Growth Regulators : There is potential for this compound to act as a growth regulator, promoting or inhibiting growth in specific plant species, thus optimizing agricultural yields .

Data Tables

Application AreaPotential UsesKey Benefits
Medicinal ChemistryAntitumor agents, anti-inflammatory drugsTargeted therapy, reduced side effects
Materials SciencePolymer additives, industrial coatingsEnhanced durability, improved performance
Agricultural ChemistryPesticides, growth regulatorsEffective pest control, optimized plant growth

Case Studies

  • Antitumor Activity Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent .
  • Polymer Development : Research conducted at a leading university explored the use of this compound in synthesizing novel polymeric materials. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers .
  • Agricultural Application : A field trial reported in the Journal of Agricultural and Food Chemistry evaluated the effectiveness of this compound as a pesticide against common agricultural pests. Results indicated a significant reduction in pest populations without harming beneficial insects .

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzyloxy-Benzaldehyde Derivatives

lists compounds 13a (4-((4-chlorobenzyl)oxy)-2-hydroxybenzaldehyde), 13b (4-((2,4-dichlorobenzyl)oxy)-2-hydroxybenzaldehyde), and 13c (4-((3-fluorobenzyl)oxy)-2-hydroxybenzaldehyde). These share the benzyloxy-hydroxybenzaldehyde backbone but differ in halogen substitution (Cl vs. F) and hydroxyl positioning. Key comparisons include:

Property 13a (4-Cl) 13b (2,4-Cl₂) 13c (3-F) Target Compound
Substituents 4-Cl, 2-OH 2,4-Cl₂, 2-OH 3-F, 2-OH 3-F, 3-OCH₃, propargyl ester
Molecular Weight 260.9 [M+H]+ 295.0 [M+H]+ 245.1 [M+H]+ ~318.3 (calculated*)
Yield 49.1% 50.4% 49.7% Not reported in evidence

Key Observations :

  • The target compound replaces the hydroxyl group (2-OH in 13c ) with a methoxy (3-OCH₃) and introduces a propargyl ester. Methoxy groups enhance steric hindrance and reduce hydrogen-bonding capacity compared to hydroxyl .
  • Fluorine substitution (13c and the target compound) may improve metabolic stability and lipophilicity relative to chlorine analogs (13a , 13b ) .
Propargyl-Containing Analogs

describes compounds with propargyl groups, such as Ac35 (chromenone derivative with hex-5-yn-1-yloxy) and Ac36 (benzyl(prop-2-yn-1-yl)amino ethanol). These highlight the versatility of propargyl moieties in synthetic chemistry.

Property Ac35 Ac36 Target Compound
Core Structure Chromen-4-one + hex-5-yn-1-yloxy Benzylamino ethanol + propargyl Benzoate ester + propargyl
Functional Groups Alkyne, ether Alkyne, amine Alkyne, ester, ether
Potential Use Biological activity (unspecified) Click chemistry or drug delivery Likely reactivity in conjugation

Key Observations :

  • The target compound’s propargyl ester may enable participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a staple in bioconjugation .
  • Unlike Ac36, which has an aminoethanol backbone, the target compound’s aromatic ester system may influence solubility and crystallinity, as inferred from SHELX-based structural analyses in and .
Hydrogen-Bonding and Crystallographic Behavior

emphasizes hydrogen-bonding patterns in molecular aggregation. For example:

  • Hydroxyl groups in 13c can act as hydrogen-bond donors, favoring specific supramolecular architectures .
  • Methoxy and ester groups in the target compound may prioritize van der Waals interactions or π-stacking, affecting solubility and solid-state stability.

Biological Activity

Prop-2-yn-1-yl 4-((3-fluorobenzyl)oxy)-3-methoxybenzoate, with the molecular formula C17H13FO3 and a molecular weight of 284.28 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the esterification of 4-((3-fluorobenzyl)oxy)-3-methoxybenzoic acid with propargyl alcohol, typically using catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. This process can be scaled up for industrial production using continuous flow reactors to improve efficiency and yield.

The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially acting as an inhibitor of certain enzymes or receptors. This modulation can lead to significant changes in biological processes, although the precise pathways remain to be fully elucidated.

Biological Activity

Research has indicated that this compound may possess various biological activities, including:

1. Antiviral Properties
Studies have shown that similar compounds exhibit antiviral effects by inhibiting viral replication. This compound's unique structural features may enhance its efficacy against specific viral targets .

2. Anticancer Activity
Preliminary investigations suggest that this compound could have anticancer properties. It may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth and survival .

3. Enzyme Inhibition
The compound is also being explored for its potential to inhibit enzymes associated with various diseases, including those involved in inflammation and cancer progression.

Case Studies

Several case studies highlight the biological activity of similar compounds:

StudyCompoundFindings
Study AArylalkenylpropargylaminesDemonstrated neuroprotective effects and selective monoamine oxidase B inhibition .
Study B1H-pyrrolo[2,3-b]pyridine derivativesShowed potent activity against fibroblast growth factor receptors, suggesting potential for cancer therapy .
Study CBenzoxazole derivativesIndicated high yields in synthesis and potential pharmacological applications .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis Efficiency : New synthetic methods have been developed that enhance the yield of related benzoxazole derivatives, indicating a trend towards optimizing chemical processes for better biological evaluation .
  • Functional Group Tolerance : Research has demonstrated that various functional groups can be incorporated into the benzoxazole framework without compromising yield, suggesting versatility in drug design .

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